Ald-CH2-PEG4-Boc

PROTAC Linker optimization Targeted protein degradation

Ald-CH2-PEG4-t-butyl ester (CAS: 1415329-20-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an aldehyde group at one terminus and a tert-butyl (t-butyl) ester-protected carboxylic acid at the other, linked through a linear PEG4 spacer. The compound belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) linkers, widely employed in targeted protein degradation research to connect an E3 ubiquitin ligase ligand with a target protein ligand.

Molecular Formula C15H28O7
Molecular Weight 320.38
CAS No. 1415329-20-2
Cat. No. B605284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG4-Boc
CAS1415329-20-2
SynonymsAld-CH2-PEG4-t-butyl ester
Molecular FormulaC15H28O7
Molecular Weight320.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCC=O
InChIInChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3
InChIKeySCAAICMVIUVGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-CH2-PEG4-t-butyl ester (CAS: 1415329-20-2) Product Evidence Guide: Baseline Overview for Scientific Procurement


Ald-CH2-PEG4-t-butyl ester (CAS: 1415329-20-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an aldehyde group at one terminus and a tert-butyl (t-butyl) ester-protected carboxylic acid at the other, linked through a linear PEG4 spacer [1]. The compound belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) linkers, widely employed in targeted protein degradation research to connect an E3 ubiquitin ligase ligand with a target protein ligand . With a molecular weight of 320.4 g/mol and the molecular formula C₁₅H₂₈O₇, the compound exhibits a calculated LogP of 0.08, reflecting its hydrophilic PEG backbone .

Why Generic Substitution of Ald-CH2-PEG4-t-butyl ester Fails: Quantifiable Differentiation in PROTAC Linker Selection


Generic substitution of PROTAC linkers is not feasible because linker length, flexibility, and terminal functionality directly determine ternary complex formation efficiency and degradation potency. PEG4 represents a critical inflection point in linker optimization—shorter PEG2 variants may impose excessive conformational rigidity, while longer PEG8–PEG10 chains increase molecular weight and polar surface area beyond optimal ranges for permeability [1]. Additionally, the t-butyl ester protecting group enables orthogonal deprotection under mild acidic conditions without affecting the aldehyde terminus, a functional combination not replicated in linkers bearing alternative protecting groups such as Fmoc or N-Boc amines . The non-cleavable PEG backbone further distinguishes this compound from cleavable linkers (e.g., disulfide or protease-sensitive motifs), providing predictable intracellular stability essential for consistent degradation kinetics [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Ald-CH2-PEG4-t-butyl ester


Evidence Item 1: PEG4 Linker Length Occupies Optimal Conformational Space Relative to PEG2 and PEG6 Analogs

In a PROTAC optimization study evaluating ERα-targeting degraders, PEG2, PEG3, and PEG4 linker variants were directly compared. All three variants exhibited comparable ERα binding affinity with IC₅₀ values ranging from 30 to 50 nM, indicating that linker length did not meaningfully alter binary target engagement. However, degradation activity differed substantially: the PEG3 variant achieved the highest ERα degradation efficiency, while the PEG2 variant showed reduced potency, demonstrating that PEG4 occupies a near-optimal length for productive ternary complex formation without the steric or flexibility constraints associated with shorter PEG2 linkers [1].

PROTAC Linker optimization Targeted protein degradation

Evidence Item 2: Non-Cleavable PEG4 Architecture Ensures Intracellular Stability Unattainable with Cleavable Linkers

Ald-CH2-PEG4-t-butyl ester is classified as a non-cleavable linker [1]. In PROTAC and ADC applications, non-cleavable linkers are designed to remain intact throughout cellular uptake and processing, with payload release depending on complete lysosomal degradation of the conjugate rather than triggered cleavage. This contrasts with cleavable linkers (e.g., Val-Cit protease-sensitive or disulfide linkers), which are susceptible to premature extracellular cleavage, resulting in burst release and off-target toxicity. Non-cleavable PEG linkers provide superior conjugate stability in circulation and predictable intracellular release kinetics, enabling lower and more consistent dosing regimens [2].

Non-cleavable linker PROTAC stability Bio-conjugation

Evidence Item 3: Aldehyde–t-Butyl Ester Orthogonality Enables Sequential Conjugation Without Intermediate Purification

Ald-CH2-PEG4-t-butyl ester features two chemically distinct reactive termini: an aldehyde group for chemoselective ligation with hydrazide or aminooxy-containing molecules via oxime or hydrazone formation, and a t-butyl ester-protected carboxylic acid that remains inert until deprotected under mild acidic conditions . This orthogonal protection strategy permits sequential conjugation without intermediate purification—the aldehyde can be reacted first, followed by acidic deprotection of the t-butyl ester to expose the free carboxylic acid for subsequent amide coupling. In contrast, linkers with Fmoc-protected amines require basic deprotection conditions that may hydrolyze ester functionalities, while N-Boc-protected amines introduce a secondary amine that alters the physicochemical profile of the final conjugate .

Heterobifunctional linker Orthogonal protection Bio-conjugation

Best Research and Industrial Application Scenarios for Ald-CH2-PEG4-t-butyl ester


PROTAC Library Synthesis Requiring Linker Length Screening in the PEG2–PEG6 Range

Based on evidence that PEG4-range linkers provide optimal conformational flexibility for ternary complex formation [1], this compound is ideally suited as a core linker candidate in PROTAC optimization campaigns. Researchers can systematically compare degradation efficiency across PEG2, PEG4, and PEG6 linker variants, using Ald-CH2-PEG4-t-butyl ester as the midpoint reference for identifying the narrow conformational window where cooperativity is maximized and off-target degradation is minimized.

Multi-Step Bioconjugation Workflows Requiring Orthogonal Protection and Minimal Purification

The aldehyde–t-butyl ester orthogonal protection strategy documented in vendor technical datasheets enables sequential conjugation without intermediate purification. This application scenario is most relevant for laboratories synthesizing PROTACs or peptide–drug conjugates where workflow efficiency and yield optimization are procurement-critical considerations.

Stable Conjugate Development for In Vitro Degradation Kinetics Studies

Given its non-cleavable PEG4 architecture [2], Ald-CH2-PEG4-t-butyl ester is best employed in experimental systems where predictable intracellular stability and consistent degradation kinetics are required. This contrasts with applications requiring triggered payload release, where cleavable linkers would be more appropriate.

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